molecular formula C19H19NOS B14247790 3-(Dibenzo[b,d]thiophen-2-yl)-1-azabicyclo[2.2.2]octan-3-ol CAS No. 180154-62-5

3-(Dibenzo[b,d]thiophen-2-yl)-1-azabicyclo[2.2.2]octan-3-ol

Cat. No.: B14247790
CAS No.: 180154-62-5
M. Wt: 309.4 g/mol
InChI Key: YHMQSALZLUNGLK-UHFFFAOYSA-N
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Description

3-(Dibenzo[b,d]thiophen-2-yl)-1-azabicyclo[222]octan-3-ol is a complex organic compound that features a unique structure combining a dibenzothiophene moiety with an azabicyclooctane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dibenzo[b,d]thiophen-2-yl)-1-azabicyclo[2.2.2]octan-3-ol typically involves multi-step organic reactions. One common approach is to start with the dibenzothiophene core, which can be functionalized through various reactions such as halogenation, lithiation, and coupling reactions. The azabicyclooctane moiety can be introduced through nucleophilic substitution or cyclization reactions. The final step often involves the formation of the hydroxyl group through oxidation or hydrolysis reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods such as chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(Dibenzo[b,d]thiophen-2-yl)-1-azabicyclo[2.2.2]octan-3-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to modify the dibenzothiophene moiety.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the dibenzothiophene core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the dibenzothiophene core.

Scientific Research Applications

Chemistry

In chemistry, 3-(Dibenzo[b,d]thiophen-2-yl)-1-azabicyclo[2.2.2]octan-3-ol is studied for its unique structural properties and reactivity. It can serve as a building block for more complex molecules and as a model compound for studying reaction mechanisms.

Biology

In biology, this compound may be investigated for its potential biological activity. The azabicyclooctane moiety is a common feature in many bioactive molecules, and the dibenzothiophene core can interact with various biological targets.

Medicine

In medicine, this compound could be explored for its potential therapeutic applications. Compounds with similar structures have been studied for their activity as enzyme inhibitors, receptor modulators, and antimicrobial agents.

Industry

In industry, this compound may find applications in the development of organic electronic materials, such as organic semiconductors or light-emitting diodes. Its unique structure can contribute to the electronic properties of these materials.

Mechanism of Action

The mechanism of action of 3-(Dibenzo[b,d]thiophen-2-yl)-1-azabicyclo[2.2.2]octan-3-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The dibenzothiophene core can engage in π-π stacking interactions, while the azabicyclooctane moiety can form hydrogen bonds or ionic interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzo[b]thieno[2,3-d]thiophen-2-yl)dibenzo[b,d]thiophene: This compound features a similar dibenzothiophene core but with a different substitution pattern.

    2-(Benzo[b]thiophen-6-yl)benzo[b]thieno[2,3-d]thiophene: Another related compound with a benzo[b]thiophene moiety.

Uniqueness

3-(Dibenzo[b,d]thiophen-2-yl)-1-azabicyclo[2.2.2]octan-3-ol is unique due to the combination of the dibenzothiophene core with the azabicyclooctane framework. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

180154-62-5

Molecular Formula

C19H19NOS

Molecular Weight

309.4 g/mol

IUPAC Name

3-dibenzothiophen-2-yl-1-azabicyclo[2.2.2]octan-3-ol

InChI

InChI=1S/C19H19NOS/c21-19(12-20-9-7-13(19)8-10-20)14-5-6-18-16(11-14)15-3-1-2-4-17(15)22-18/h1-6,11,13,21H,7-10,12H2

InChI Key

YHMQSALZLUNGLK-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC1C(C2)(C3=CC4=C(C=C3)SC5=CC=CC=C54)O

Origin of Product

United States

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